molecular formula C15H13ClN2O3 B1375149 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide CAS No. 1411540-92-5

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide

Cat. No.: B1375149
CAS No.: 1411540-92-5
M. Wt: 304.73 g/mol
InChI Key: BPNUPKOAIVIIBJ-UHFFFAOYSA-N
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Description

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, an amino group, and a chlorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Chlorobenzamide Formation: The final step involves the reaction of the aminated intermediate with 6-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the amino or chloro groups.

Scientific Research Applications

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
  • 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)benzamide
  • 2-amino-N-(1,3-dioxaindan-5-yl)methylbenzamide

Uniqueness

2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide stands out due to the presence of the chlorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to its analogs.

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUPKOAIVIIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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